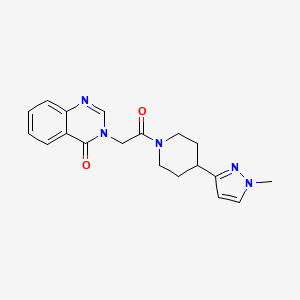

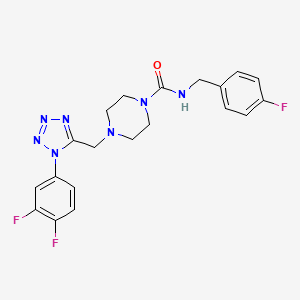

![molecular formula C11H15N3O B2625005 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine CAS No. 85102-38-1](/img/structure/B2625005.png)

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” is a chemical compound with the molecular formula C11H15N3O . It’s related to 4-Prop-2-yn-1-ylmorpholine and has a similar structure .

Synthesis Analysis

The synthesis of “4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” can be achieved from 4-(1H-IMIDAZOL-2-YLMETHYL)-MORPHOLINE and 3-Bromopropyne . This process involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of “4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” can be analyzed using 1H-NMR . The structure includes a prop-2-yn-1-yl group attached to an imidazole ring, which is further connected to a morpholine ring via a methylene bridge .Chemical Reactions Analysis

The compound can participate in Sonogashira cross-coupling reactions . It’s also a useful synthon in these reactions .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 355.3±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . Its pKa is predicted to be 6.85±0.31 .Scientific Research Applications

Sonogashira Cross-Coupling Reactions

The title compound serves as a valuable synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This reaction allows for the efficient construction of carbon-carbon bonds, making it useful in organic synthesis.

Imidoylative Cycloaddition

Prop-2-yn-1-ones can undergo palladium-catalyzed concerted [4 + 1] imidoylative cycloaddition reactions. The transformation leads to the formation of 2-amino-4-cyanofurans, which exhibit diverse applications . This reaction mechanism provides a versatile route to heterocyclic compounds.

Nitrification Inhibition in Agriculture

4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) demonstrates superior nitrification inhibitory properties. Studies have shown its effectiveness in controlling nitrification processes in soil, making it a potential tool for sustainable agriculture . By slowing down nitrification, MPT helps manage nitrogen availability in the soil.

Antifungal Activity

The synthesized 1,2,3-triazoles containing prop-2-yn-1-yl groups have been evaluated for antifungal activity. Specifically, they were tested against Candida albicans and Rhizopus oryzae strains. These compounds show promise as potential antifungal agents .

Chemical Synthesis and Drug Development

The unique structural features of 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide make it an interesting candidate for chemical synthesis. Researchers explore its potential as a building block for designing novel compounds, including pharmaceuticals . Its versatility opens up avenues for drug development.

properties

IUPAC Name |

4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWUGIBQOYBFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2624923.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)

![4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene](/img/structure/B2624930.png)

![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)

![N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2624934.png)

![5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine](/img/structure/B2624944.png)